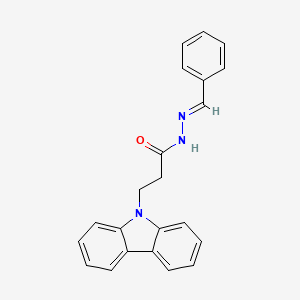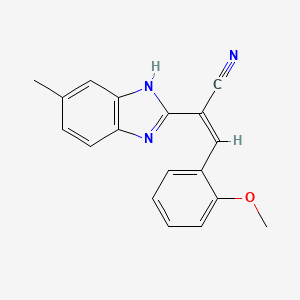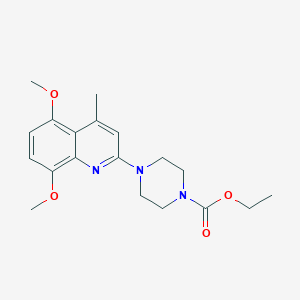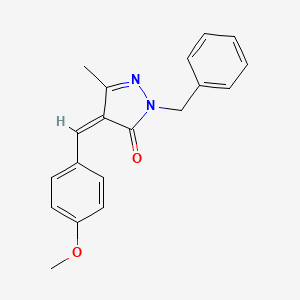
N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide
Overview
Description
N-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide, also known as BCH, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCH is a hydrazone derivative of carbazole and has been shown to possess significant anticancer, antiviral, and antitubercular activities.
Mechanism of Action
N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It does so by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide also inhibits the activity of the enzyme histone deacetylase, which is involved in gene expression and regulation. By inhibiting these enzymes, N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide disrupts the normal cellular processes that cancer cells rely on for survival, leading to their death.
Biochemical and Physiological Effects:
N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide has also been found to modulate the immune system, enhancing the activity of natural killer cells and T cells, which are involved in the body's defense against cancer and viral infections.
Advantages and Limitations for Lab Experiments
N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess significant anticancer, antiviral, and antitubercular activities. However, N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide. One area of interest is the development of new analogs of N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide and to explore its potential therapeutic applications in other diseases and conditions, such as viral infections and autoimmune disorders.
Scientific Research Applications
N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anticancer activity against a broad range of cancer cell lines, including breast, lung, prostate, and colon cancer. N'-benzylidene-3-(9H-carbazol-9-yl)propanohydrazide has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2, as well as antitubercular activity against Mycobacterium tuberculosis.
properties
IUPAC Name |
N-[(E)-benzylideneamino]-3-carbazol-9-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(24-23-16-17-8-2-1-3-9-17)14-15-25-20-12-6-4-10-18(20)19-11-5-7-13-21(19)25/h1-13,16H,14-15H2,(H,24,26)/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAAWASSMFAFQU-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 5-[(2-fluorobenzoyl)amino]isophthalate](/img/structure/B3861368.png)
![4-{2-[3-(isobutylamino)-3-oxopropanoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3861371.png)

![N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861386.png)


![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B3861400.png)
![2-hydroxy-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzamide hydrochloride](/img/structure/B3861412.png)

![N-[4-(aminosulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B3861437.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3861438.png)
![5-[3-(aminomethyl)pyrrolidin-1-yl]-2-[2-(ethylthio)ethyl]pyridazin-3(2H)-one](/img/structure/B3861451.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861465.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3861467.png)